![molecular formula C20H16FN3O5 B2802575 1-(3-fluorobenzyl)-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 899991-18-5](/img/structure/B2802575.png)
1-(3-fluorobenzyl)-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Description
1-(3-fluorobenzyl)-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H16FN3O5 and its molecular weight is 397.362. The purity is usually 95%.
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Scientific Research Applications
Kinase Inhibition
One study focused on the development of selective Met kinase inhibitors, identifying substituted dihydropyridine-3-carboxamides as potent agents. These compounds showed significant tumor stasis in vivo, highlighting their potential for cancer therapy (Schroeder et al., 2009).
Drug Metabolism Studies
Research involving fluorine nuclear magnetic resonance (19F-NMR) spectroscopy has utilized compounds structurally similar to the query molecule to understand the metabolism and disposition of HIV integrase inhibitors. These studies provide insights into the metabolic pathways and excretion mechanisms of potential drug candidates (Monteagudo et al., 2007).
Antidiabetic Activity
Compounds with the dihydropyridine core have been synthesized and evaluated for their antidiabetic properties through in vitro assays. These studies contribute to the development of new therapeutic agents for diabetes management (Lalpara et al., 2021).
Chemical Synthesis and Modification
Research on the chemical synthesis and modification of dihydropyridine derivatives provides valuable methodologies for creating biologically active compounds. These studies explore the reactivity of nitrogen-containing heterocycles and aim to develop novel compounds with potential therapeutic applications (Harutyunyan, 2016).
Development of MET Inhibitors
Pyridone-based MET inhibitors have been designed for their potential in treating MET-dependent tumors. These compounds exhibit high potency and selectivity, underscoring the importance of the dihydropyridine scaffold in drug development (She et al., 2014).
properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-N-(2-methoxy-4-nitrophenyl)-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O5/c1-29-18-11-15(24(27)28)7-8-17(18)22-19(25)16-6-3-9-23(20(16)26)12-13-4-2-5-14(21)10-13/h2-11H,12H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWUPUAVTCWQTDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-fluorobenzyl)-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide |
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